molecular formula C16H16O3S B371390 S-(2-furylmethyl) 3-(4-ethoxyphenyl)-2-propenethioate CAS No. 297149-98-5

S-(2-furylmethyl) 3-(4-ethoxyphenyl)-2-propenethioate

Cat. No. B371390
CAS RN: 297149-98-5
M. Wt: 288.4g/mol
InChI Key: JLPQSUUBCRTSIU-JXMROGBWSA-N
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Description

S-(2-furylmethyl) 3-(4-ethoxyphenyl)-2-propenethioate, also known as FMP or Furan-Methyl-Propenoate, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FMP is a thioester of cinnamic acid, and its molecular formula is C17H16O3S.

Scientific Research Applications

Molecular Interactions and Structural Analysis

  • N...π and O...π Interactions : The molecule has been studied for its unusual non-hydrogen bonding interactions such as N...π and O...π in crystalline structures. These interactions contribute to the formation of unique molecular arrangements and crystal packing structures (Zhang, Wu, & Zhang, 2011).
  • Dihedral Angles and Molecular Conformation : Research has explored the spatial arrangement and dihedral angles between different phenyl rings and molecular structures in related compounds. This provides insights into the conformational flexibility and the spatial arrangement of the molecules (Horkaew, Chantrapromma, Saewan, & Fun, 2010).

Chemical Reactions and Synthesis

  • Curtius and Wittig Reactions : The compound and its derivatives have been utilized in reactions such as the Curtius rearrangement and Wittig reaction, showcasing their utility in forming structurally complex and functional molecules (Pevzner, 2011; Pevzner, 2017).
  • Solvatochromism and Crystallochromism Studies : Research into the solvatochromic and crystallochromic properties of related compounds provides insights into their interactions with solvents and their applications in material science (El-Sayed, Müller, Rheinwald, Lang, & Spange, 2003).

Photophysical Properties

  • Photochemical Reactions and Properties : Studies have been conducted to understand the photochemical reactions and photophysical properties of the compound's derivatives, expanding its potential applications in photochemistry and material science (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).

Advanced Material Science

  • Synthesis and Structure Determination : Research into the synthesis and structural determination of the compound's derivatives contributes to the understanding of complex molecular architectures and their potential applications in material science (Müller, Hemmersbach, van't Slot, & Hofmann, 2006).
  • Novel Organic Crystal Formation : The compound has been utilized in the synthesis of novel organic crystals, indicating its potential applications in the development of new materials with unique optical and structural properties (Ogura, Ooshima, Akazome, & Matsumoto, 2006).

properties

IUPAC Name

S-(furan-2-ylmethyl) (E)-3-(4-ethoxyphenyl)prop-2-enethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3S/c1-2-18-14-8-5-13(6-9-14)7-10-16(17)20-12-15-4-3-11-19-15/h3-11H,2,12H2,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPQSUUBCRTSIU-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)SCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)SCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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